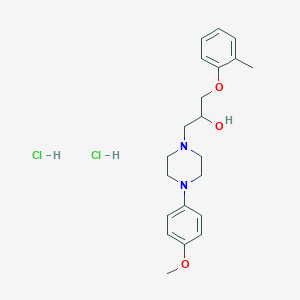

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride

Description

Properties

IUPAC Name |

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(2-methylphenoxy)propan-2-ol;dihydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N2O3.2ClH/c1-17-5-3-4-6-21(17)26-16-19(24)15-22-11-13-23(14-12-22)18-7-9-20(25-2)10-8-18;;/h3-10,19,24H,11-16H2,1-2H3;2*1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDDCNIICRMYGLD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30Cl2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of the Piperazine Ring: The piperazine ring is synthesized through a cyclization reaction involving appropriate precursors.

Attachment of the Methoxyphenyl Group: The methoxyphenyl group is introduced via a nucleophilic substitution reaction.

Introduction of the Toloxy Group: The tolyloxy group is added through an etherification reaction.

Final Assembly and Purification: The final compound is assembled by combining the intermediate products, followed by purification using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity while minimizing production costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reducing Agents: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

Substitution Reagents: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride has several scientific research applications, including:

Chemistry: Used as a reagent or intermediate in organic synthesis.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Analogues

Second-Generation Piperazine Derivatives ()

- Compound 1: 1-(4-(2-hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol Structural Differences: Replaces the 4-methoxyphenyl group with a hydroxyethylpiperazine and introduces a nitro group on the phenoxy ring. Key Findings: The nitro group’s electron-withdrawing nature enhances reactivity but reduces metabolic stability compared to the methoxy group in the target compound. This derivative showed superior radioprotective efficacy in screening assays .

Adamantane-Containing Piperazine ()

- Compound: 1-[4-(Adamantan-1-yl)phenoxy]-3-(4-methylpiperazin-1-yl)propan-2-ol dihydrochloride Structural Differences: Substitutes the o-tolyloxy group with a bulky adamantane-phenoxy moiety and uses a methylpiperazine. This compound is studied for CNS applications, contrasting with the target compound’s o-tolyloxy group, which balances steric bulk and solubility .

Chalcone-Sulfonyl Piperazine Hybrids ()

- Compound 5f : 1-(4-{4-[(4-Bromophenyl)sulfonyl]piperazin-1-yl}phenyl)-3-(4-methoxyphenyl)prop-2-en-1-one

- Structural Differences : Incorporates a sulfonyl-piperazine and chalcone backbone instead of the propan-2-ol linker.

- Key Findings : The sulfonyl group enhances hydrogen-bonding interactions, improving anti-diabetic activity (IC50 = 8.2 µM for α-glucosidase inhibition). The target compound’s propan-2-ol linker may favor different target engagement .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis

*Calculated based on formula C21H27N2O3Cl2.

Key Observations :

Electron-Donating vs. Withdrawing Groups : The target compound’s methoxy group (electron-donating) improves metabolic stability compared to nitro-containing analogues, which are prone to reduction reactions .

Steric Effects: The o-tolyloxy group (2-methylphenoxy) offers moderate steric bulk, optimizing receptor binding without compromising solubility, unlike the adamantane derivative’s excessive lipophilicity .

Q & A

Q. How can researchers optimize the synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(o-tolyloxy)propan-2-ol dihydrochloride to improve yield and purity?

Methodological Answer: Synthesis typically involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. Key factors include:

- Temperature control : Maintaining 60–80°C during piperazine ring formation to minimize side products .

- pH adjustment : Neutralizing intermediates with HCl to precipitate the dihydrochloride salt .

- Purification : Use column chromatography (e.g., silica gel, eluent: dichloromethane/methanol) followed by recrystallization in ethanol .

Characterization via ¹H/¹³C NMR (δ 3.3–4.2 ppm for methoxy and piperazine protons) and HRMS (exact mass: ~469.4 g/mol) ensures structural fidelity .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

Methodological Answer:

- NMR spectroscopy : Confirm methoxy (δ ~3.8 ppm), piperazine (δ ~2.5–3.5 ppm), and o-tolyloxy (δ ~6.7–7.2 ppm) groups .

- Mass spectrometry : ESI-MS in positive ion mode to detect [M+H]⁺ at m/z 469.4 ± 0.5 .

- X-ray crystallography : Resolve stereochemistry (e.g., chair conformation of piperazine) using single-crystal datasets (R-factor < 0.06) .

Q. How can researchers address solubility challenges in pharmacological assays?

Methodological Answer:

- Solvent systems : Use DMSO (≤5% v/v) for stock solutions, diluted in phosphate-buffered saline (PBS) to avoid aggregation .

- Surfactants : Add 0.1% Tween-80 for in vitro studies to enhance aqueous solubility .

- Salt derivatization : Compare dihydrochloride with freebase forms to optimize solubility for specific assays .

Advanced Research Questions

Q. What experimental strategies can elucidate the compound’s receptor binding profile?

Methodological Answer:

- Radioligand displacement assays : Use [³H]-labeled serotonin/dopamine receptor ligands (e.g., 5-HT₁A, D₂) to measure Ki values .

- Computational docking : Model interactions with GPCRs (e.g., Maestro Schrödinger Suite) using the piperazine moiety as a key pharmacophore .

- Mutagenesis studies : Replace residues in receptor binding pockets (e.g., Asp3.32 in 5-HT₁A) to assess binding specificity .

Q. How can contradictory data on metabolic stability be resolved?

Methodological Answer:

- In vitro microsomal assays : Compare liver microsomes from multiple species (rat, human) to identify interspecies variability .

- LC-MS/MS metabolite profiling : Detect hydroxylated or demethylated metabolites (e.g., m/z 485.4 for hydroxylated derivatives) .

- CYP inhibition studies : Co-incubate with CYP450 inhibitors (e.g., ketoconazole for CYP3A4) to pinpoint metabolic pathways .

Q. What structure-activity relationship (SAR) insights can guide derivatization for enhanced potency?

Methodological Answer:

- Piperazine modifications : Replace 4-methoxyphenyl with 2-fluorophenyl to improve selectivity for α₁-adrenergic receptors .

- O-tolyloxy substitutions : Introduce electron-withdrawing groups (e.g., Cl) to enhance metabolic stability .

- Stereochemical optimization : Synthesize enantiomers and compare EC₅₀ values in functional assays .

Q. How can researchers evaluate the compound’s potential for CNS penetration?

Methodological Answer:

- PAMPA-BBB assay : Measure permeability using artificial membrane (pH 7.4) to predict blood-brain barrier crossing .

- LogP determination : Target a calculated LogP (e.g., ~2.5 via ChemAxon) to balance lipophilicity and solubility .

- In vivo PET imaging : Radiolabel with ¹⁸F and track brain uptake in rodent models .

Q. What strategies mitigate oxidative degradation during long-term storage?

Methodological Answer:

- Accelerated stability testing : Expose to 40°C/75% RH for 4 weeks; monitor degradation via HPLC (e.g., new peaks at tR 8.2 min) .

- Lyophilization : Store as a lyophilized powder under argon to prevent hydrolysis .

- Antioxidants : Add 0.01% BHT to aqueous formulations .

Data Analysis & Validation

Q. How should researchers address discrepancies in reported IC₅₀ values across studies?

Methodological Answer:

- Standardize assay conditions : Use identical buffer pH (7.4), temperature (37°C), and cell lines (e.g., HEK293 overexpressing target receptors) .

- Dose-response validation : Perform 8-point dilution series (0.1 nM–100 µM) in triplicate to reduce variability .

- Meta-analysis : Apply weighted Z-scores to harmonize data from independent studies .

Q. What computational tools are recommended for predicting off-target interactions?

Methodological Answer:

- SwissTargetPrediction : Input SMILES (e.g., COC1=CC=C(C=C1)N2CCN(CC2)CC(COC3=CC=CC=C3C)O.Cl.Cl ) to prioritize kinase or GPCR targets .

- Molecular dynamics simulations : Simulate binding to off-targets (e.g., hERG channel) using AMBER .

- PharmaDB screening : Cross-reference with known ligands of σ receptors or monoamine transporters .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.